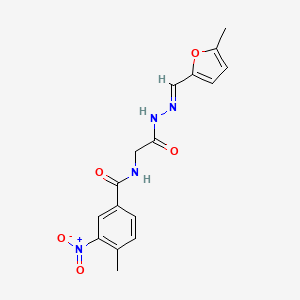

(E)-4-methyl-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide

Description

(E)-4-methyl-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide is a benzamide derivative featuring a 3-nitro-4-methyl-substituted aromatic ring connected via an ethylamide chain to a hydrazinyl group. The hydrazine moiety is further linked to a 5-methylfuran-2-ylmethylene group in an (E)-configuration. This compound’s structural complexity arises from the interplay of electron-withdrawing (nitro) and electron-donating (methyl) groups on the benzamide core, combined with the heteroaromatic furan system.

Properties

IUPAC Name |

4-methyl-N-[2-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O5/c1-10-3-5-12(7-14(10)20(23)24)16(22)17-9-15(21)19-18-8-13-6-4-11(2)25-13/h3-8H,9H2,1-2H3,(H,17,22)(H,19,21)/b18-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVVIMEUPVNDURR-QGMBQPNBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(O2)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(O2)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201319739 | |

| Record name | 4-methyl-N-[2-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816529 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

391892-87-8 | |

| Record name | 4-methyl-N-[2-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(E)-4-methyl-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features a nitro group, a hydrazine moiety, and a furan derivative, which may contribute to its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings.

Structural Overview

The compound can be represented as follows:

Key Structural Features:

- Nitro Group: Known for its role in biological activity.

- Hydrazine Linkage: Often associated with various pharmacological effects.

- Furan Ring: Contributes to the compound's reactivity and biological interactions.

1. Antimicrobial Activity

Nitro-containing compounds are widely recognized for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that bind to DNA, leading to cellular damage.

Research Findings:

- Studies indicate that compounds similar to (E)-4-methyl-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide exhibit significant antibacterial activity against a range of pathogens, including Escherichia coli and Staphylococcus aureus .

- The compound's structure suggests it may act through similar mechanisms as established nitro drugs like metronidazole, which undergoes reduction to exert its effects .

2. Anticancer Activity

There is growing interest in the anticancer potential of nitrobenzamide derivatives. Research has shown that these compounds can selectively induce apoptosis in tumor cells.

Case Studies:

- A study demonstrated that nitrobenzamide derivatives exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancers .

- The mechanism involves the reduction of the nitro group within tumor cells, leading to the formation of cytotoxic intermediates that disrupt cellular processes .

3. Anti-inflammatory Activity

Nitro compounds have also been studied for their anti-inflammatory properties. They can modulate inflammatory pathways and inhibit key enzymes involved in inflammation.

Research Insights:

- Nitro derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes, which are critical in inflammatory responses .

- The unique combination of functional groups in (E)-4-methyl-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide may enhance its anti-inflammatory effects compared to simpler analogs .

Comparative Analysis of Related Compounds

To better understand the potential of (E)-4-methyl-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide, it is useful to compare it with structurally similar compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methylbenzamide | Methyl group on the benzene ring | Anti-inflammatory properties |

| 5-Methylfuran | Furan ring structure | Antioxidant activity |

| Nitrofurantoin | Nitro group attached to a furan derivative | Antibacterial agent |

Mechanistic Insights

The biological activity of (E)-4-methyl-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide can be further elucidated through molecular docking studies. These studies help predict how the compound interacts with various biological targets, including enzymes and receptors.

Potential Mechanisms of Action:

- Enzyme Inhibition: Binding affinities towards enzymes such as iNOS and COX can be assessed.

- DNA Interaction: Reactive intermediates formed from nitro reduction may covalently bind to DNA, leading to cytotoxicity.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has shown that compounds containing furan and hydrazine moieties exhibit promising anticancer properties. For instance, derivatives similar to (E)-4-methyl-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A study reported that hydrazone derivatives demonstrated significant inhibition of tumor growth in vitro, attributed to their ability to induce apoptosis in cancer cells .

Case Study:

A recent study synthesized a series of hydrazone derivatives based on furan and evaluated their anticancer activity. The results indicated that compounds with the furan ring exhibited enhanced cytotoxicity against breast cancer cells (MCF-7) compared to standard chemotherapeutic agents .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that similar furan-based compounds exhibit activity against a range of bacteria and fungi. The incorporation of nitro groups is known to enhance antimicrobial efficacy through mechanisms involving DNA damage and disruption of cellular processes .

Case Study:

In a comparative study, (E)-4-methyl-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones in agar diffusion assays, highlighting its potential as an antimicrobial agent .

Agrochemistry Applications

1. Pesticidal Activity

Compounds containing furan and hydrazine structures have been explored as potential pesticides. Their ability to disrupt metabolic pathways in pests makes them suitable candidates for development as agrochemicals.

Case Study:

A study focused on the synthesis of furan-based hydrazones, including derivatives of (E)-4-methyl-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide, evaluated their effectiveness against agricultural pests such as aphids and beetles. Results indicated that these compounds exhibited significant insecticidal activity, suggesting their potential use in crop protection .

Materials Science Applications

1. Polymer Chemistry

The unique structural features of (E)-4-methyl-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide allow it to be used as a building block in polymer synthesis. Its reactive functional groups can facilitate cross-linking reactions, leading to the development of novel polymeric materials with enhanced properties.

Case Study:

Research demonstrated the use of furan-based compounds in the synthesis of biodegradable polymers through click chemistry methodologies. The resulting materials exhibited improved mechanical properties and degradation rates compared to conventional plastics .

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-N-(2-{(2E)-2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)benzamide ()

- Structural Differences : The chloro analog replaces the nitro and methyl groups on the benzamide ring with a single chlorine atom at the para position. This substitution reduces steric bulk and alters electronic properties, as chlorine is less electron-withdrawing than nitro.

- Synthetic Pathway : Both compounds likely share a common hydrazine-condensation step, but the starting benzoyl chloride (4-chlorobenzoyl vs. 3-nitro-4-methylbenzoyl) differs.

(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) ()

- Core Structure : Compound 2k features a coumarin-linked acetohydrazide instead of a benzamide backbone. The hydrazine group is attached to a hydroxy-nitrobenzylidene moiety.

- Key Contrasts :

- The coumarin system (a fused benzopyrone) introduces planar aromaticity and fluorescence properties absent in the target compound’s furan group.

- The hydroxy-nitro substituent in 2k may facilitate hydrogen bonding, whereas the target’s nitro group is meta to the amide linkage, limiting directional interactions.

- Synthesis : Both compounds involve hydrazide-aldehyde condensations, but 2k uses a coumarin-derived acetohydrazide, highlighting divergent synthetic strategies .

N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazides (3a-3b) ()

- Structural Divergence : These derivatives incorporate a benzimidazole ring, a bicyclic aromatic system with basic nitrogen atoms, instead of the furan group.

- Synthesis : Similar hydrazide-aldehyde condensation steps are employed, but the benzimidazole core necessitates additional synthetic steps (e.g., cyclization with 5-methyl-1,2-phenylenediamine) .

Physicochemical and Spectroscopic Properties

Q & A

Basic: What synthetic methodologies are reported for this compound, and what are the critical parameters affecting yield?

Answer:

The compound is typically synthesized via a hydrazine linkage formation between a hydrazide precursor and a nitro-substituted benzamide. Key steps include:

- Reaction conditions : Refluxing in methanol or ethanol at 80–100°C for 4–6 hours under acidic catalysis (e.g., acetic acid) .

- Purification : Recrystallization using methanol or ethanol is essential to achieve >85% purity .

- Yield optimization : Control of stoichiometry (1:1.2 molar ratio of hydrazide to nitroaniline) and temperature gradients during cooling improves crystallinity and yield (reported 60–75%) .

Advanced: How can reaction kinetics and stereoselectivity be analyzed for the hydrazone formation step?

Answer:

Advanced methodologies include:

- Time-resolved FT-IR spectroscopy : Monitors the disappearance of the carbonyl peak (C=O, ~1700 cm⁻¹) to track hydrazone formation .

- Chiral HPLC : Resolves E/Z isomers using a Chiralpak® IA column (hexane:isopropanol 70:30, 1 mL/min) to quantify stereoselectivity .

- DFT calculations : B3LYP/6-31G(d) models predict thermodynamic favorability of the E-isomer due to reduced steric hindrance between the 5-methylfuran and nitro groups .

Basic: What spectroscopic techniques are recommended for structural validation?

Answer:

- 1H/13C NMR : Key signals include:

- HRMS : Expected [M+H]+ m/z = 415.1423 (calculated using ESI+) .

- FT-IR : Confirm hydrazone C=N stretch at ~1600 cm⁻¹ and nitro group absorption at ~1520 cm⁻¹ .

Advanced: How can computational modeling elucidate electronic transitions in UV-Vis spectra?

Answer:

- TD-DFT simulations : Using CAM-B3LYP/def2-TZVP, model the π→π* transition of the nitrobenzamide moiety (λmax ~350 nm) and n→π* transitions of the hydrazone group (λmax ~270 nm) .

- Solvent effects : Include polarizable continuum models (PCM) for methanol to match experimental λmax shifts (±5 nm) .

Basic: What stability challenges arise during storage, and how are they mitigated?

Answer:

- Degradation pathways : Hydrolysis of the hydrazone bond under high humidity (>60% RH) or acidic conditions .

- Stabilization : Store at 2–8°C in amber vials with desiccants (silica gel). Purity loss <5% over 6 months under these conditions .

- Monitoring : Use HPLC-DAD (C18 column, 0.1% TFA in acetonitrile/water gradient) to detect degradation products like 5-methylfuran-2-carbaldehyde .

Advanced: How to design enzymatic inhibition assays for this compound’s biological evaluation?

Answer:

- Target selection : Prioritize kinases (e.g., EGFR, VEGFR) due to the nitrobenzamide’s ATP-binding mimicry .

- Assay protocol :

Basic: What safety precautions are required for handling this compound?

Answer:

- Hazard classification : Acute toxicity (oral, dermal: Category 4; H302, H312). Use PPE (gloves, lab coat, goggles) .

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: Can flow chemistry improve scalability of the synthesis?

Answer:

- Microreactor setup : Use a Corning® Advanced-Flow™ reactor with:

Basic: How is the compound’s solubility profile characterized?

Answer:

- Solubility screen : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Typical results:

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.